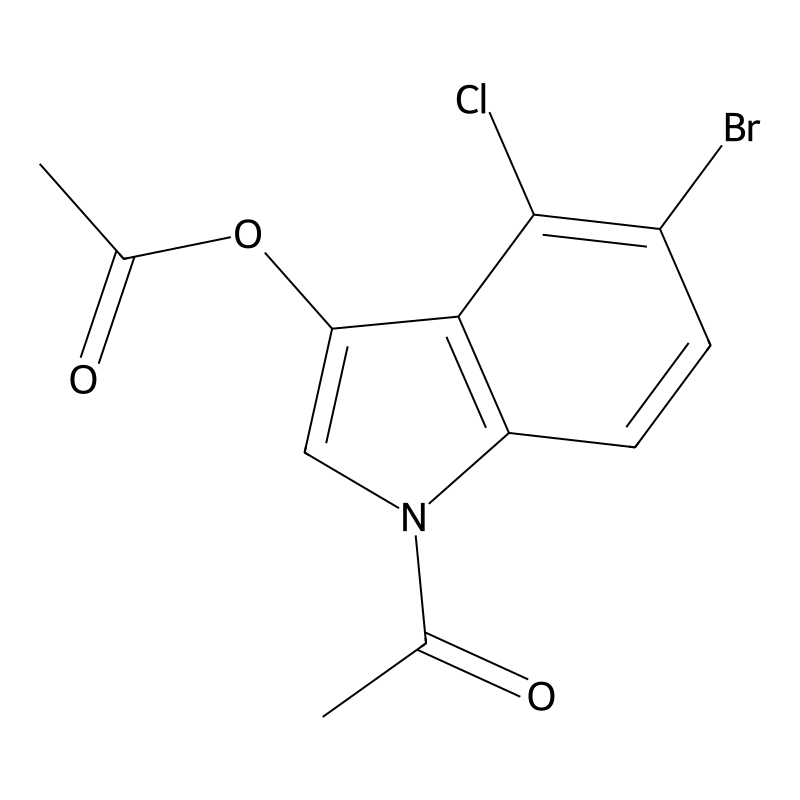1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a synthetic organic compound belonging to the indole class of compounds. Its molecular formula is C12H9BrClNO3, and it has a molecular weight of 330.56 g/mol. The compound features a complex structure characterized by an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and chlorine substituents at specific positions on the indole ring contributes to its unique chemical properties and potential biological activities .
Esterase Substrate:
One primary application of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (also known as 5-bromo-4-chloroindoxyl acetate) lies in its use as a substrate for esterase enzymes. Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds, breaking them down into their constituent alcohol and carboxylic acid components. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate serves as a specific substrate for certain esterases, allowing researchers to study their activity and function. [Source: GlpBio - 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, ]
- Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles in substitution reactions.
- Acetylation Reactions: The acetyl group can participate in further acylation reactions, enhancing the compound's reactivity.
- Reduction Reactions: The nitro or carbonyl groups may be reduced under specific conditions to yield amines or alcohols, respectively.
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize related compounds .
Synthesis of 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate typically involves several steps:
- Bromination and Chlorination: Starting from an indole precursor, bromination and chlorination can be performed using appropriate reagents (e.g., N-bromosuccinimide for bromination).
- Acetylation: The resulting bromo-chloro-indole can then be acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
- Purification: The final product is purified through recrystallization or chromatography techniques.
This multi-step synthesis allows for the incorporation of different substituents at specific positions on the indole ring, tailoring the compound's properties for desired applications .
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate has potential applications in various fields:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
- Chemical Research: It can be used as a reagent in organic synthesis for developing new compounds with similar structures.
- Material Science: Its unique properties may find applications in developing advanced materials with specific functionalities .
Interaction studies involving 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate are essential for understanding its mechanism of action. These studies may include:
- Binding Affinity Assays: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
Such studies are crucial for determining the therapeutic potential and safety profile of the compound in clinical settings .
Several compounds share structural similarities with 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromoindole | Bromine substitution on indole | Known for its role in organic synthesis |
| 4-Chloroindole | Chlorine substitution on indole | Exhibits antimicrobial properties |
| 1-Acetylindole | Acetyl group on indole | Used as a precursor in drug synthesis |
| 5-Nitroindole | Nitro group on indole | Investigated for anticancer activity |
These compounds highlight the diversity within the indole family while emphasizing the unique combination of bromine and chlorine substituents present in 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, which may confer distinct biological activities not seen in others .







